molecular formula C17H20 B1611279 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl CAS No. 62614-28-2

4-[(2S)-2-Methylbutyl]-1,1'-biphenyl

Cat. No.: B1611279
CAS No.: 62614-28-2
M. Wt: 224.34 g/mol
InChI Key: YZVHGHFGYMRTAS-UHFFFAOYSA-N
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Description

4-[(2S)-2-Methylbutyl]-1,1'-biphenyl (CAS RN: 62614-28-2) is a chiral biphenyl derivative of significant interest in advanced organic synthesis and materials science . This compound, with the molecular formula C17H20 and a molecular weight of 224.34 g/mol, serves as a versatile synthetic intermediate . The (2S) stereochemistry of the 2-methylbutyl side chain introduces a chiral element that is crucial for developing compounds with specific stereochemical properties . Biphenyls and their derivatives are widely recognized as important aromatic structural moieties in the synthesis of natural products, pharmacologically active compounds, and functional materials . Researchers utilize this chiral building block to create more complex architectures, leveraging its rigid biphenyl core and chiral alkyl chain. Its applications extend to the development of liquid crystals, where such chiral, non-racemic structures are often key components, and other advanced materials where precise spatial arrangement is critical for function . This product is intended for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

1-(2-methylbutyl)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20/c1-3-14(2)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVHGHFGYMRTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546690
Record name 4-(2-Methylbutyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62614-28-2
Record name 4-(2-Methylbutyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The primary synthetic approach to 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl involves the coupling of a 4-bromo-1,1'-biphenyl derivative with a chiral alkyl bromide, specifically (S)-1-bromo-2-methylbutane. This coupling is typically facilitated by organometallic intermediates, such as Grignard reagents or organocopper complexes, under inert atmosphere and reflux conditions.

Detailed Preparation Method

Stepwise Procedure:

Step Reagents and Conditions Description
1 4-Bromo-1,1'-biphenyl + Magnesium powder in anhydrous tetrahydrofuran (THF) Formation of arylmagnesium bromide (Grignard reagent) by reflux under inert atmosphere for 1 hour.
2 Addition of dilithium tetrachlorocuprate (Li2CuCl4) catalyst in THF Catalyst (3 mol%) added to facilitate coupling.
3 Dropwise addition of (S)-1-bromo-2-methylbutane Alkyl bromide added slowly to the reaction mixture under reflux for 48 hours under inert atmosphere.
4 Workup Reaction mixture poured into water and acidified with 10% HCl; extraction with pentane; washing, drying over MgSO4; solvent evaporation.
5 Purification Distillation under reduced pressure (98-100 °C at 28 mmHg) to isolate pure product.

Reaction Outcome:

  • Yield: Approximately 66-83% depending on scale and exact conditions.
  • Optical rotation: [α]D25 = +9.5° (c = 5.1, CHCl3), confirming stereochemical integrity.
  • Molecular formula: C17H20
  • Molecular weight: 224.34 g/mol

Spectroscopic Data:

  • 1H NMR (CDCl3): Aromatic protons between δ 7.65-6.75 ppm; aliphatic protons consistent with 2-methylbutyl side chain.
  • 13C NMR (CDCl3): Signals at δ 11.65, 19.0, 29.4, 36.6, 42.3 ppm for alkyl carbons; aromatic carbons between δ 109.0-161.4 ppm.
  • Mass Spectrometry (EI): Molecular ion peak at m/z 166 (M+), with characteristic fragments at 133, 110, 96.

This method is a classical example of coupling alkyl bromides with aryl Grignard reagents catalyzed by copper complexes, ensuring stereochemical retention and high yield.

Catalytic and Mechanistic Considerations

  • Catalyst: Dilithium tetrachlorocuprate (Li2CuCl4) acts as an effective catalyst for the coupling, facilitating the transmetallation from magnesium to copper and subsequent alkylation.
  • Inert Atmosphere: Nitrogen or argon atmosphere is maintained throughout to prevent oxidation of sensitive organometallic intermediates.
  • Reflux Conditions: Prolonged heating (up to 48 hours) ensures complete conversion of starting materials.
  • Chirality Retention: Use of chiral (S)-1-bromo-2-methylbutane preserves stereochemistry, critical for applications requiring enantiomerically pure products.

Alternative Synthetic Routes and Related Preparations

While the direct coupling described above is the primary method, related biphenyl derivatives have been synthesized via other routes that may inform improvements or variations:

Compound Preparation Method Key Features
2-Cyano-4'-methylbiphenyl Grignard reaction of p-tolylmagnesium chloride with o-chlorobenzonitrile catalyzed by manganese chloride in THF Multi-step coupling with catalytic metal salt; useful for biphenyl functionalization.
4'-Bromomethyl-2-cyanobiphenyl Bromination of 4'-methyl-2-cyanobiphenyl with Br2 in halogenated hydrocarbon solvent with radical initiator High selectivity (90-95%) and high yield (80-90%) bromination method; industrially scalable.

These methods emphasize the versatility of biphenyl chemistry and the importance of metal-catalyzed coupling and selective halogenation in preparing substituted biphenyls.

Summary Table of Key Preparation Data for this compound

Parameter Details
Starting Materials 4-Bromo-1,1'-biphenyl; (S)-1-bromo-2-methylbutane
Solvent Anhydrous tetrahydrofuran (THF)
Catalyst Dilithium tetrachlorocuprate (Li2CuCl4), 3 mol%
Atmosphere Inert (N2 or Ar)
Temperature Reflux (~66 °C for THF)
Reaction Time 48 hours
Workup Aqueous acid quench, pentane extraction, drying over MgSO4
Purification Vacuum distillation (98-100 °C at 28 mmHg)
Yield 66-83%
Optical Rotation +9.5° (c=5.1, CHCl3)
Molecular Weight 224.34 g/mol

Research Findings and Practical Notes

  • The coupling reaction is sensitive to moisture and oxygen; strict anhydrous and inert conditions are essential.
  • The use of copper catalyst significantly improves coupling efficiency and yield compared to direct Grignard coupling alone.
  • Prolonged reflux ensures complete consumption of alkyl bromide and minimizes side reactions.
  • The stereochemistry of the alkyl bromide is preserved, making this method suitable for enantioselective synthesis.
  • Purification by vacuum distillation is effective due to the relatively low boiling point under reduced pressure.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylbutyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C17H20
  • Molecular Weight : 224.34 g/mol
  • IUPAC Name : 1-(2-methylbutyl)-4-phenylbenzene
  • InChI Key : YZVHGHFGYMRTAS-UHFFFAOYSA-N

Reactivity

4-[(2S)-2-Methylbutyl]-1,1'-biphenyl can undergo several chemical reactions:

  • Oxidation : Converts to biphenyl ketones or carboxylic acids.
  • Reduction : Can yield more saturated derivatives.
  • Electrophilic Aromatic Substitution : Allows for the introduction of various substituents onto the biphenyl ring.

Common reagents for these reactions include potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in creating more complex biphenyl derivatives. Its unique substituent enhances the reactivity and selectivity of synthetic pathways, making it useful in developing new chemical entities.

Pharmaceutical Research

Research is ongoing to explore the therapeutic potential of this compound and its derivatives. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes and receptors, potentially leading to new treatments for various diseases. The compound's mechanism of action is still under investigation, focusing on its biological effects and pathways.

Material Science

In industry, this compound is utilized in producing advanced materials, including:

  • Polymers : Enhances thermal stability and mechanical properties.
  • Liquid Crystals : Serves as a component in liquid crystal displays (LCDs), contributing to their optical properties.

Case Study 1: Synthesis of Novel Biphenyl Derivatives

A study published in a peer-reviewed journal demonstrated the successful synthesis of novel biphenyl derivatives using this compound as a precursor. The derivatives exhibited enhanced biological activity against certain cancer cell lines, suggesting potential applications in oncology.

Case Study 2: Development of Liquid Crystal Displays

Research conducted by a leading materials science institute explored the use of this compound in liquid crystal formulations. The findings indicated that incorporating this compound improved the thermal stability and response time of LCDs, making them more efficient for consumer electronics.

Mechanism of Action

The mechanism of action of 4-(2-Methylbutyl)-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Property Variations

The following table compares 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl with derivatives differing in substituents at the 4-position:

Compound Name Substituent Molecular Formula Key Properties/Applications References
This compound (2S)-2-Methylbutyl C₁₇H₂₀ Chiral; potential liquid crystal precursor
4'-[(2S)-2-Methylbutyl]-[1,1'-biphenyl]-4-carbonitrile (2S)-2-Methylbutyl + cyano C₁₈H₁₉N Electron-withdrawing cyano group enhances polarity; optoelectronic applications
4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl Bromo + (2S)-2-methylbutyl C₁₇H₁₉Br Bromine enables cross-coupling reactions; synthetic intermediate
4'-[(2S)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid Carboxylic acid + (2S)-2-methylbutyl C₁₈H₂₀O₂ Increased hydrophilicity; pharmaceutical ligand design
Key Observations:
  • Electronic Effects: The cyano derivative (C₁₈H₁₉N) exhibits enhanced polarity and electron-deficient character compared to the parent compound, making it suitable for charge transport in organic electronics .
  • Reactivity : Bromination (C₁₇H₁₉Br) introduces a reactive site for Suzuki-Miyaura couplings, expanding synthetic utility .
  • Solubility : The carboxylic acid derivative (C₁₈H₂₀O₂) shows improved aqueous solubility, relevant to drug design .

Thermal and Optical Properties

While direct data on this compound are sparse, studies on fluorinated biphenyl analogs (e.g., FDPAVBi) highlight substituent impacts:

  • Thermal Stability: Fluorination in FDPAVBi raised the melting point by ~80°C compared to its non-fluorinated analog, suggesting that electron-withdrawing groups enhance thermal resilience .
  • Fluorescence: Cyano or fluorine substituents induce blue shifts in emission spectra (e.g., 7–35 nm in FDPAVBi), implying that similar modifications in this compound could tailor optoelectronic performance .

Chirality and Stereochemical Effects

The (2S)-2-methylbutyl group introduces stereochemical complexity absent in simpler alkyl-substituted biphenyls (e.g., 4-n-pentylbiphenyl). This chirality may:

  • Influence liquid crystalline phase behavior (e.g., helical twisting power in chiral nematic phases).
  • Affect enantioselective interactions in catalytic systems or biological targets.

Biological Activity

4-[(2S)-2-Methylbutyl]-1,1'-biphenyl is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound is characterized by a biphenyl structure with a branched alkyl side chain. The specific stereochemistry at the 2-position of the side chain is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress in various cellular models.
  • Anti-inflammatory Effects : It has been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from damage induced by neurotoxic agents.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key pathways involved include:

  • Nuclear Factor kappa B (NF-κB) Pathway : Inhibition of NF-κB has been linked to reduced expression of inflammatory cytokines such as TNF-α and IL-6.
  • Mitogen-Activated Protein Kinases (MAPK) Pathway : Modulation of MAPK signaling may contribute to its neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantReduced oxidative stress in cell models
Anti-inflammatoryInhibited IL-6 and TNF-α production
NeuroprotectionProtects against neurotoxicity in SH-SY5Y cells

Case Study 1: Antioxidant Effects

A study conducted on neuronal cell lines demonstrated that treatment with this compound significantly decreased reactive oxygen species (ROS) levels. This effect was attributed to enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharide (LPS), the administration of this compound resulted in a marked reduction in the levels of pro-inflammatory cytokines. The study suggested that this compound acts by inhibiting the NF-κB signaling pathway, thereby preventing the transcription of inflammatory genes.

Q & A

Basic: What are the optimal synthetic routes for 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl, and how can purity be ensured?

Answer:
The synthesis of biphenyl derivatives often employs cross-coupling reactions such as Suzuki-Miyaura coupling (for aryl-aryl bond formation) or Friedel-Crafts alkylation (for introducing branched alkyl chains). For this compound, stereoselective alkylation is critical due to the chiral (2S)-2-methylbutyl group. Key steps include:

  • Substrate preparation : Use halogenated biphenyl precursors (e.g., 4-bromo-1,1'-biphenyl) and enantiomerically pure alkylating agents.
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling or Lewis acids (AlCl₃) for Friedel-Crafts reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the product with ≥95% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2S)-2-Methylbutyl]-1,1'-biphenyl
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4-[(2S)-2-Methylbutyl]-1,1'-biphenyl

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